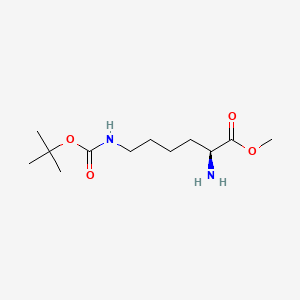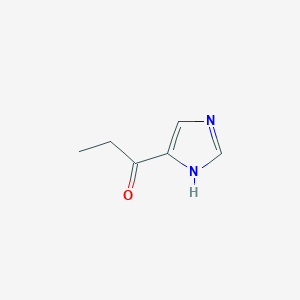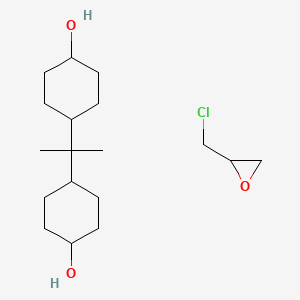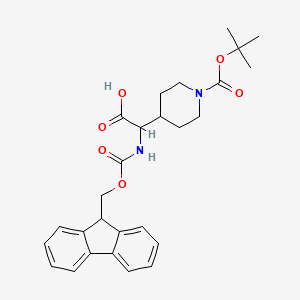
5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide
Vue d'ensemble
Description
“(1,3-Dioxolan-2-yl)-methyltriphenylphosphonium bromide” is a compound used for synthesis . It has the empirical formula C22H22O2P and a molecular weight of 429.29 . It’s also known by the synonyms “(1,3-Dioxolan-2-yl)-methyltriphenylphosphonium bromide” and "Triphenyl-1,3-dioxolan-2-ylmethylphosphonium bromide" .
Synthesis Analysis
This compound can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . It’s used as a reagent for Wittig olefinations with the introduction of a 1,3-dioxolane moiety .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3-dioxolane ring, which is a heterocyclic acetal . It’s related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .Chemical Reactions Analysis
This compound is used as a reactant for the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . It’s also used in the microwave-assisted synthesis of KN-93 as an inhibitor of calmodulin kinase II .Physical And Chemical Properties Analysis
The compound has a melting point of 193 - 195 °C (decomposition) . It’s stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis of Substituted Furans
5-(1,3-Dioxolan-2-yl)-2-furanylzinc bromide, a closely related compound to 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide, has been used in the synthesis of various furan derivatives. This organozinc compound was prepared by the direct insertion of active zinc into 2-bromo-5-(1,3-dioxolane)furan. It successfully coupled with aryl halides and acid chlorides, yielding coupling products in good to excellent yields (Rieke & Kim, 2011).
Inhibition of Leukotriene Biosynthesis
1,3-Dioxolanes, including compounds structurally similar to 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide, have been used as chiral inhibitors of 5-lipoxygenase, an enzyme involved in leukotriene biosynthesis. These inhibitors have shown potency in vivo comparable or superior to certain clinical evaluation drugs (Crawley & Briggs, 1995).
Organometallic Synthesis
The preparation of 3-bromo-2-thienylzinc bromide and 5-bromo-2-thienylzinc bromide, which are similar to 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide, has been achieved through site-selective oxidative addition of active zinc. These compounds have been used in cross-coupling reactions under mild conditions, providing products in moderate to high yields (Jung, Cho, & Kim, 2013).
Antimicrobial Properties
Compounds containing 1,3-dioxolane structures, akin to 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide, have been synthesized and shown to possess antimicrobial properties. They have been found active in vitro against various pathogens, including dermatophytes, yeast, other fungi, and Gram-positive bacteria (Heeres & van Cutsem, 1981).
Preparation of Furaldehydes
5-Substituted 2-furaldehydes have been synthesized using organozinc routes, utilizing compounds like 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide. These routes have been praised for their mild conditions and the diversity of furan derivatives they yield (Kim & Rieke, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
bromozinc(1+);2-(2H-thiophen-2-id-5-yl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O2S.BrH.Zn/c1-2-6(10-5-1)7-8-3-4-9-7;;/h1-2,7H,3-4H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNBTCXRFDXCFM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=[C-]S2.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2SZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



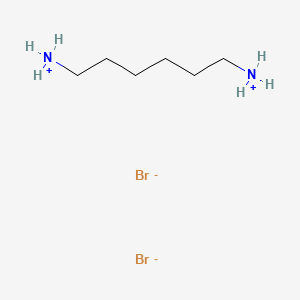
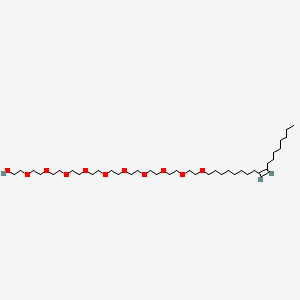

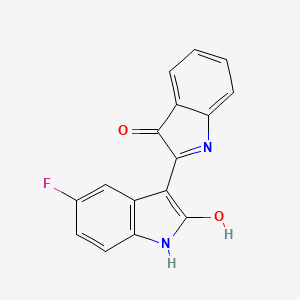
![[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B3068134.png)


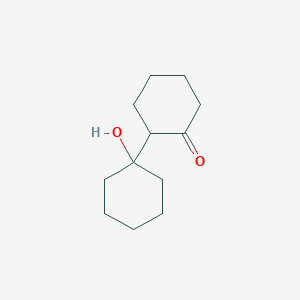
![(1S,2S)-N,N'-Bis[2-(diphenylphosphino)benzyl]-1,2-diphenylethylenediamine](/img/structure/B3068159.png)

